molecular formula C17H24FN3O7 B1457046 [(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate CAS No. 1262133-69-6

[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate

Cat. No. B1457046
M. Wt: 401.4 g/mol
InChI Key: FLPQJCQCNIDCJR-QGMIFYJMSA-N
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Description

[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate is a useful research compound. Its molecular formula is C17H24FN3O7 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Influenza Virus Inhibitors

Research has identified derivatives of the mentioned compound as potent inhibitors of the influenza virus. These novel compounds, developed through modifications at the C-3' position of ribose nucleosides, have shown significant anti-viral activity against both A and B viral strains in vitro, highlighting their potential in treating influenza infections (Vedula et al., 2010).

Large-Scale Synthesis of Heterocyclic Compounds

Efficient methodologies have been developed for the large-scale synthesis of compounds with a core structure similar to the compound . These methods facilitate the rapid access to various heterocyclic analogs, demonstrating the compound's relevance in synthetic organic chemistry and its potential for creating diverse medicinal agents (Morgentin et al., 2009).

Crystal Structure Analysis

The crystal structure of a closely related compound has been analyzed, providing insights into its molecular configuration and the interactions within its crystal lattice. This analysis contributes to the understanding of the compound's physical properties and stability, which are crucial for its pharmaceutical applications (Jasinski et al., 2009).

Antibacterial Activity

Derivatives of the compound have been synthesized and tested for their antibacterial activity. This research has led to the identification of novel compounds with potential applications in combating bacterial infections, highlighting the compound's versatility and potential in developing new antibiotics (Desai et al., 2001).

properties

IUPAC Name

[(2R,3R,4R,5R)-2-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O7/c1-4-5-6-7-26-17(25)20-14-11(18)8-21(16(24)19-14)15-13(28-10(3)22)12(23)9(2)27-15/h8-9,12-13,15,23H,4-7H2,1-3H3,(H,19,20,24,25)/t9-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPQJCQCNIDCJR-QGMIFYJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171962
Record name Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2'-acetate

CAS RN

1262133-69-6
Record name Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262133-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate
Reactant of Route 5
[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate
Reactant of Route 6
[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate

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